Methyl 2-fluoronicotinate
Overview
Description
Methyl 2-fluoronicotinate is an organic compound with the chemical formula C7H6FNO2. It is a colorless to slightly yellow liquid at room temperature and has a similar odor to methyl nicotinate . This compound is primarily used in chemical research and synthesis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoronicotinate can be synthesized through various methods. One common method involves the reaction of 2,3-dichloropyridine with cesium fluoride in dimethyl sulfoxide at 110°C for 20 hours . Another method involves the reaction of methyl nicotinate with a fluorinating agent under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted nicotinates can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
Methyl 2-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoronicotinate involves its interaction with specific molecular targets. In biological systems, it may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the fluorine atom.
2-Fluoronicotinic acid: The carboxylic acid analog of methyl 2-fluoronicotinate.
Methyl 3-fluoronicotinate: A positional isomer with the fluorine atom at the 3-position.
Uniqueness: this compound is unique due to the presence of the fluorine atom at the 2-position, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
methyl 2-fluoropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHJXKXBSOLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287570 | |
Record name | methyl 2-fluoronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-26-4 | |
Record name | 446-26-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-fluoronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-fluoronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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